molecular formula C14H18BrNO4 B1273122 (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 261165-06-4

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B1273122
CAS No.: 261165-06-4
M. Wt: 344.2 g/mol
InChI Key: ZAMLGGRVTAXBHI-NSHDSACASA-N
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Description

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Biochemical Analysis

Biochemical Properties

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The bromophenyl group can participate in halogen bonding, while the tert-butoxycarbonyl group can be cleaved under specific conditions, revealing the free amino group. This compound has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and proteases, affecting their catalytic activity and substrate specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins, such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The bromophenyl group can form halogen bonds with amino acid residues in proteins, while the tert-butoxycarbonyl group can be cleaved to expose the free amino group, which can then participate in hydrogen bonding and electrostatic interactions. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of specific enzymes. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as cellular stress, apoptosis, and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Enzymes such as cytochrome P450s and transferases play a role in the metabolism of this compound, leading to its biotransformation and elimination .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, transporters such as organic anion transporters and amino acid transporters can facilitate the uptake and distribution of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with different biomolecules within various subcellular environments. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and tert-butyl carbamate.

    Formation of the Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with tert-butyl carbamate to form an intermediate compound.

    Reduction and Protection: The intermediate is then reduced, and the amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently employed.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives of the original compound.

    Deprotection Reactions: The major product is the free amine derivative.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(4-Chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-3-(4-Fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-3-(4-Methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions .

Properties

IUPAC Name

(3S)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLGGRVTAXBHI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370333
Record name (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261165-06-4
Record name (βS)-4-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261165-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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